N-Ethyl-N,2-dimethylprop-2-en-1-amine
Description
N-Ethyl-N,2-dimethylprop-2-en-1-amine is an allylic tertiary amine with the molecular formula C₇H₁₅N and an average molecular mass of 113.21 g/mol. Its structure comprises a prop-2-en-1-amine backbone substituted with an ethyl group and two methyl groups at the nitrogen and C2 positions, respectively (Figure 1).
Properties
CAS No. |
56971-43-8 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-ethyl-N,2-dimethylprop-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-5-8(4)6-7(2)3/h2,5-6H2,1,3-4H3 |
InChI Key |
FDBRUHQKZFYGKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC(=C)C |
Origin of Product |
United States |
Biological Activity
N-Ethyl-N,2-dimethylprop-2-en-1-amine (CAS#: 56971-43-8) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 113.201 g/mol
- LogP : 1.51420
- PSA : 3.240 Ų
These chemical properties suggest that this compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.
Pharmacological Properties
This compound is structurally related to various amines known for their biological activities. Compounds with similar structures have been documented to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Amine derivatives often demonstrate significant antimicrobial properties. For instance, dimethylamine derivatives have shown efficacy against various bacterial strains and fungi .
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells. This suggests potential applications in cancer therapy .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, based on related compounds, several possible mechanisms can be hypothesized:
- Inhibition of Enzymatic Activity : Many amines interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.
- Membrane Interaction : The lipophilic nature of the compound may facilitate interaction with cellular membranes, affecting membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in target cells, which can trigger cell death pathways .
Study on Anticancer Activity
In a recent study evaluating the cytotoxic effects of various amine derivatives, this compound was tested alongside other compounds. The results indicated that it exhibited moderate cytotoxicity against human cancer cell lines, with an IC value indicating effective growth inhibition at certain concentrations .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of similar amine compounds revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | LogP | PSA | Biological Activity |
|---|---|---|---|---|---|
| This compound | 56971-43-8 | 113.201 g/mol | 1.51420 | 3.240 Ų | Antimicrobial, Cytotoxicity |
| Dimethylamine | 124-40-3 | 45.080 g/mol | -0.25 | 20.00 Ų | Antimicrobial |
| Ethyl isocyanate | 623-35-0 | 57.049 g/mol | 0.75 | 30.00 Ų | Reactivity in synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-Ethyl-N,2-dimethylprop-2-en-1-amine are best contextualized against analogous amines. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Structural Analogs
Structural and Reactivity Differences
- Unsaturation vs. Saturation: The allylic double bond in this compound enhances its reactivity in conjugate additions or polymerizations compared to the saturated N-Ethyl-2,2-dimethyl-1-propanamine . For example, allylamines are key monomers in cationic polymerizations, as seen in ’s polymer with 2-propenamide .
- Substituent Effects : The phenyl group in (2E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine increases molecular weight (161.248 g/mol) and lipophilicity, making it suitable for hydrophobic interactions in coordination chemistry . In contrast, the chloro substituent in 2-Chloro-N-ethylprop-2-en-1-amine introduces polarity and electrophilicity, enabling nucleophilic displacement reactions .
Preparation Methods
Nucleophilic Substitution Mechanism
The direct alkylation of 2-methylallyl halides (e.g., 2-methylallyl chloride, CH₂=C(CH₃)CH₂Cl) with ethylmethylamine represents a straightforward route to the target compound. This method leverages the nucleophilic displacement of the halide by the secondary amine, forming the tertiary amine product.
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF) or acetonitrile (CH₃CN)
- Base : Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize HCl byproducts
- Temperature : 50–80°C under reflux
- Stoichiometry : 1:1 molar ratio of halide to amine
Example Protocol :
2-Methylallyl chloride (10 mmol) and ethylmethylamine (10 mmol) are combined in THF with Et₃N (12 mmol). The mixture is refluxed for 12 hours, followed by filtration to remove ammonium salts and column chromatography (petroleum ether:ethyl acetate = 5:1) to isolate the product.
Yield Optimization
Base selection critically impacts reaction efficiency. A comparative study (Table 1) illustrates the effect of bases on yield:
Table 1. Base Screening for Alkylation of 2-Methylallyl Chloride
| Base | Solvent | Yield (%) |
|---|---|---|
| Et₃N | THF | 78 |
| NaHCO₃ | CH₃CN | 65 |
| NaOH | H₂O/THF | 42 |
Et₃N in THF maximizes yield by facilitating deprotonation of the amine and scavenging HCl.
Reductive Amination of Methyl Vinyl Ketone
Mechanism and Protocol
Reductive amination couples methyl vinyl ketone (CH₂=C(CH₃)C(O)CH₃) with ethylmethylamine, followed by reduction of the intermediate imine to the tertiary amine.
Reaction Steps :
- Imine Formation : Ethylmethylamine reacts with methyl vinyl ketone in methanol at 25°C for 6 hours.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine to the amine.
Optimized Conditions :
- Reducing Agent : NaBH₃CN (1.2 equiv)
- pH : Maintained at 6–7 using acetic acid
- Workup : Extraction with dichloromethane and purification via flash chromatography
Substrate Scope Limitations
Bulky ketones (e.g., diaryl ketones) exhibit reduced reactivity due to steric hindrance, limiting this method to aliphatic or α,β-unsaturated ketones.
Sulfonate Displacement Strategy
Sulfonate Ester Synthesis
2-Methylallyl alcohol is converted to its ethylsulfonate ester using ethylsulfonyl chloride (EtSO₂Cl) under basic conditions:
Protocol :
- 2-Methylallyl alcohol (10 mmol) and EtSO₂Cl (12 mmol) are stirred in THF with Et₃N (15 mmol) at 0°C.
- The resulting sulfonate ester is isolated via filtration and dried.
Amine Displacement
The sulfonate ester reacts with ethylmethylamine in CH₃CN at 80°C for 8 hours, yielding the target compound after column chromatography (petroleum ether:ethyl acetate = 3:1).
Advantages :
- Superior leaving group (sulfonate) enhances reaction rate.
- Avoids competing elimination pathways common with allylic halides.
Comparative Analysis of Methods
Table 2. Method Comparison for N-Ethyl-N,2-dimethylprop-2-en-1-amine Synthesis
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Alkylation of Halide | 78 | High | Moderate |
| Reductive Amination | 68 | Moderate | Low |
| Sulfonate Displacement | 85 | High | High |
The sulfonate method achieves the highest yield due to efficient displacement kinetics, though it requires additional steps for sulfonate ester synthesis. Alkylation balances scalability and cost, making it preferable for industrial applications.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Flash chromatography (silica gel, petroleum ether:ethyl acetate = 5:1) achieves >95% purity, as confirmed by GC-MS.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Ethyl-N,2-dimethylprop-2-en-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer: The compound can be synthesized via alkylation of secondary amines. A common approach involves reacting 2-methylprop-2-en-1-amine with ethyl and methyl halides in the presence of a base like sodium hydride or potassium carbonate. Optimization includes controlling stoichiometry, temperature (typically 0–25°C), and solvent polarity. For improved yield, catalytic agents such as DIPEA (N-ethyl-N,N-diisopropylamine) may enhance nucleophilic substitution efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituents on the nitrogen and alkene groups. For example, the vinyl proton (CH₂=C) resonates at δ 4.8–5.5 ppm.
- IR Spectroscopy: Peaks near 1640–1680 cm⁻¹ confirm the C=C stretch, while N-H stretches (if present) appear at 3300–3500 cm⁻¹ .
- Mass Spectrometry: Electron ionization (EI-MS) provides molecular ion peaks (m/z ≈ 142 for [M]⁺) and fragmentation patterns to confirm branching .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and torsional strain in the amine group .
Q. What are the key physicochemical properties (e.g., boiling point, solubility) of this compound, and how are they experimentally determined?
- Methodological Answer:
- Boiling Point: Determined via differential scanning calorimetry (DSC) or dynamic distillation. Estimated at 150–170°C based on analogs like diallylamine .
- Solubility: Tested in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric analysis. Predicted low water solubility due to hydrophobic alkyl/alkene groups.
- Enthalpy of Combustion (ΔcH°): Measured via bomb calorimetry, with corrections for side reactions .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this amine?
- Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density, HOMO-LUMO gaps, and nucleophilic sites. Exact exchange terms (e.g., in hybrid functionals) improve accuracy for thermochemical properties like ionization potentials (error <3 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate reaction pathways, such as amine alkylation or MAO inhibition .
Q. What experimental and computational approaches are used to investigate its potential as a monoamine oxidase (MAO) inhibitor?
- Methodological Answer:
- In Vitro Assays: MAO-A/MAO-B enzyme inhibition is tested using fluorometric or spectrophotometric methods (e.g., monitoring kynuramine oxidation). IC₅₀ values are compared to reference inhibitors.
- Molecular Docking: Software like AutoDock Vina predicts binding poses in MAO active sites. Key interactions include hydrogen bonding with flavin adenine dinucleotide (FAD) and hydrophobic contacts with alkyl chains .
- QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups) with inhibitory potency using descriptors like logP and polar surface area .
Q. How should researchers address contradictions in reported bioactivity data across different studies?
- Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (pH, temperature, enzyme source) and validate purity via HPLC.
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for variability.
- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁵N) or site-directed mutagenesis to isolate confounding factors like enantiomer-specific activity or protein binding .
Q. What strategies are recommended for resolving stereochemistry in derivatives of this compound, especially when crystallographic data is unavailable?
- Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers.
- Vibrational Circular Dichroism (VCD): Compare experimental and computed VCD spectra to assign absolute configurations.
- NMR with Chiral Solvating Agents: Europium complexes (e.g., Eu(hfc)₃) induce split signals for diastereotopic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
